molecular formula C10H11ClO2 B3207809 2-(2-Ethoxyphenyl)acetyl chloride CAS No. 1049093-89-1

2-(2-Ethoxyphenyl)acetyl chloride

Cat. No.: B3207809
CAS No.: 1049093-89-1
M. Wt: 198.64 g/mol
InChI Key: DOJHGCQRDNYGLS-UHFFFAOYSA-N
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Description

2-(2-Ethoxyphenyl)acetyl chloride is an organic compound with the molecular formula C10H11ClO2. It is a derivative of acetyl chloride where the acetyl group is substituted with a 2-ethoxyphenyl group. This compound is used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(2-Ethoxyphenyl)acetyl chloride can be synthesized through the reaction of 2-(2-ethoxyphenyl)acetic acid with thionyl chloride or phosphorus trichloride. The reaction typically involves refluxing the acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction conditions are usually maintained at elevated temperatures to ensure complete conversion of the acid to the corresponding acyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethoxyphenyl)acetyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

    Hydrolysis: In the presence of water, it hydrolyzes to form 2-(2-ethoxyphenyl)acetic acid and hydrochloric acid.

    Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like pyridine or triethylamine.

    Hydrolysis: Water or aqueous solutions under acidic or basic conditions.

    Friedel-Crafts Acylation: Aromatic compounds in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Amides, Esters, and Thioesters: From nucleophilic substitution reactions.

    2-(2-Ethoxyphenyl)acetic Acid: From hydrolysis.

    Aromatic Ketones: From Friedel-Crafts acylation.

Scientific Research Applications

2-(2-Ethoxyphenyl)acetyl chloride is utilized in various scientific research applications, including:

    Pharmaceutical Chemistry: It serves as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) and drug candidates.

    Agrochemical Research: It is used in the development of herbicides, insecticides, and fungicides.

    Material Science: It is employed in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: It is used to modify biomolecules for studying their functions and interactions.

Mechanism of Action

The mechanism of action of 2-(2-ethoxyphenyl)acetyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in pharmaceutical synthesis, it may acylate amines to form amide bonds, which are crucial in drug molecules.

Comparison with Similar Compounds

    2-(4-Methoxyphenyl)acetyl Chloride: Similar structure with a methoxy group instead of an ethoxy group.

    2-(2-Chlorophenyl)acetyl Chloride: Similar structure with a chlorine atom instead of an ethoxy group.

    2-(2-Methylphenyl)acetyl Chloride: Similar structure with a methyl group instead of an ethoxy group.

Uniqueness: 2-(2-Ethoxyphenyl)acetyl chloride is unique due to the presence of the ethoxy group, which can influence its reactivity and the properties of the resulting derivatives. The ethoxy group can provide steric hindrance and electronic effects that differentiate it from other similar compounds, making it suitable for specific synthetic applications.

Properties

IUPAC Name

2-(2-ethoxyphenyl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2/c1-2-13-9-6-4-3-5-8(9)7-10(11)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOJHGCQRDNYGLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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